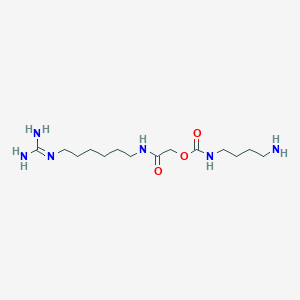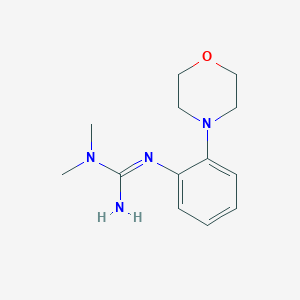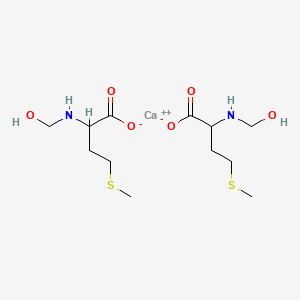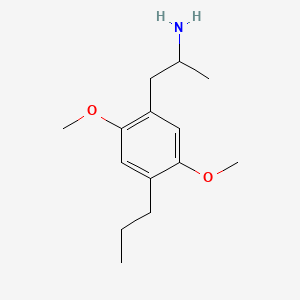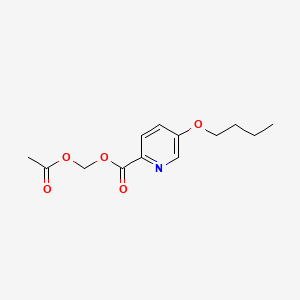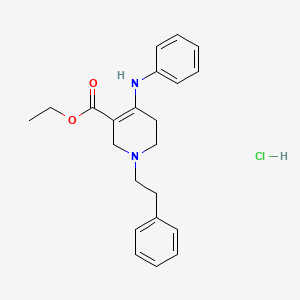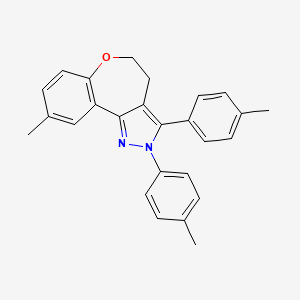![molecular formula C15H17N3O5 B12754612 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid CAS No. 104628-49-1](/img/structure/B12754612.png)
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinazoline ring fused with a pyrrolo ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an appropriate amine with a quinazoline derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroquinazoline compounds .
Scientific Research Applications
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Deoxyvasicinone: Another quinazoline derivative with similar structural features.
Mackinazolinone: A related compound with a pyridoquinazoline structure.
Thienopyrimidinones: Compounds with a similar heterocyclic ring system.
Uniqueness
What sets 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
104628-49-1 |
|---|---|
Molecular Formula |
C15H17N3O5 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-11-7-3-1-2-4-8(7)13-9-5-6-10(15)14(9)11;5-3(6)1-2-4(7)8/h1-4,10-11,15H,5-6,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
RENNBTLLEVBBBK-BTJKTKAUSA-N |
Isomeric SMILES |
C1CC2=NC3=CC=CC=C3C(N2C1O)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(N2C1O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


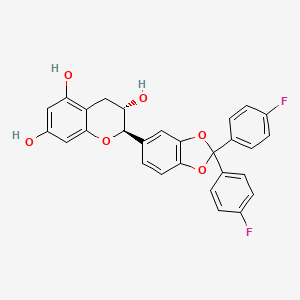
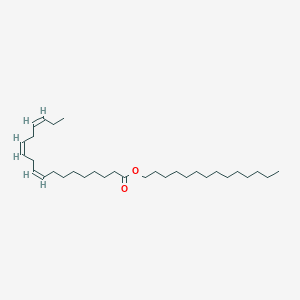

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
